molecular formula C12H5Br5O2 B1443728 2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol CAS No. 830329-14-1

2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol

Cat. No.: B1443728
CAS No.: 830329-14-1
M. Wt: 580.7 g/mol
InChI Key: LFDCJPLJOASSAZ-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol is an organic compound belonging to the group of phenols. It has the molecular formula C12H5Br5O2 and a molecular weight of 580.7 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol typically involves the bromination of phenolic compounds. One common method is the bromination of 2,4,6-tribromophenol using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the removal of bromine atoms and formation of less brominated phenols.

    Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Less brominated phenols.

    Substitution: Phenolic compounds with substituted functional groups.

Scientific Research Applications

2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other brominated compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to its brominated structure.

    Medicine: Explored for its potential use in developing new pharmaceuticals with brominated phenolic structures.

    Industry: Utilized as an intermediate in the production of flame retardants and other brominated materials

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol involves its interaction with biological molecules through its brominated phenolic structure. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to various molecular targets. Additionally, the phenolic group can undergo redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: A widely used brominated phenol with similar applications in flame retardants and antimicrobial agents.

    2,4-Dibromo-6-(bromomethyl)phenol: Another brominated phenol with applications in organic synthesis and material science.

    2,4-Dibromophenol: A simpler brominated phenol used in various chemical reactions and industrial applications.

Uniqueness

Its multiple bromine atoms enhance its reactivity and make it suitable for specialized applications in flame retardants, antimicrobial agents, and organic synthesis.

Properties

IUPAC Name

2,4-dibromo-6-(2,4,6-tribromophenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O2/c13-5-2-8(16)12(9(17)3-5)19-10-4-6(14)1-7(15)11(10)18/h1-4,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDCJPLJOASSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC2=C(C=C(C=C2Br)Br)Br)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90835909
Record name 2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90835909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830329-14-1
Record name 2,4-Dibromo-6-(2,4,6-tribromophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90835909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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